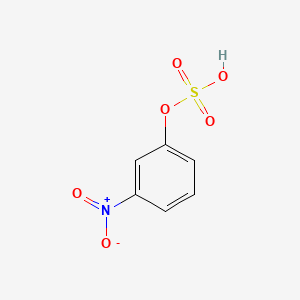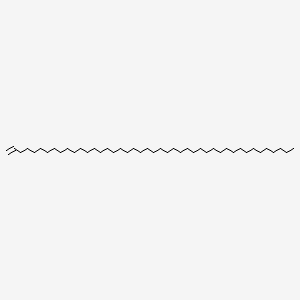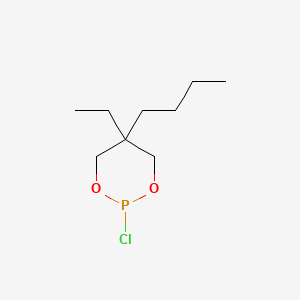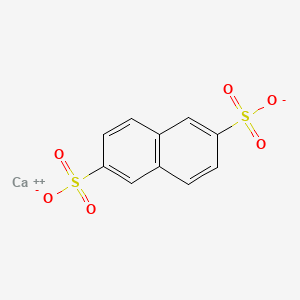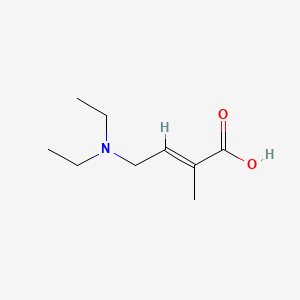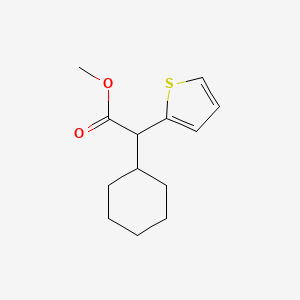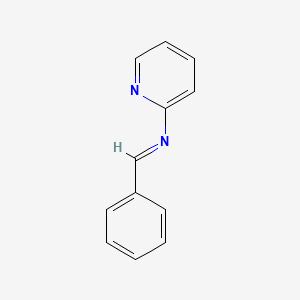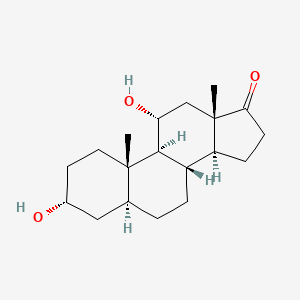
Circulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Circulin is a member of the cyclotide family, which are macrocyclic peptides derived from plants. These peptides are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of their three disulfide bonds. This compound was first discovered due to its antimicrobial properties and has since been studied for its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of circulin involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the routine and automated chemical synthesis of long peptide chains. The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the peptide is achieved through chemical ligation, which involves a two-step reaction: a chemoselective five-member ring-driven O-to-N acyl transfer followed by a proximity-driven acyl transfer .
Industrial Production Methods
Industrial production of this compound and other cyclotides can be challenging due to their complex structures. recombinant microorganism-based methods and plant cell cultures have been explored as alternative production methods. These approaches offer the potential for sustainable and scalable production of cyclotides .
Analyse Des Réactions Chimiques
Types of Reactions
Circulin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of disulfide bonds in its structure makes it particularly susceptible to redox reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include T4 DNA ligase and T4 RNA ligases for enzyme ligation-mediated circularization. Chemical ligation methods often involve the use of acyl transfer reagents .
Major Products Formed
The major products formed from the reactions involving this compound are typically cyclic peptides with enhanced stability and bioavailability. These products retain the antimicrobial and therapeutic properties of the original compound .
Applications De Recherche Scientifique
Circulin has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of circulin involves its interaction with bacterial membranes. The cationic residues of this compound are attracted to the negatively charged molecules on the bacterial cell surface, leading to membrane disruption and cell death. This mechanism is similar to that of other antimicrobial peptides .
Comparaison Avec Des Composés Similaires
Circulin can be compared to other cyclotides such as cyclopsychotride A and tricyclon A. While this compound B and cyclopsychotride A are potent antibacterial cyclotides with low hemolytic activity, tricyclon A is a non-potent cyclotide with similar structural features. The unique hydrophobic patch and cationic residues of this compound B contribute to its higher antibacterial activity compared to tricyclon A .
List of Similar Compounds
- Cyclopsychotride A
- Tricyclon A
- Kalata B1
- Varv A
This compound stands out due to its unique structural features and potent antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
9008-54-2 |
|---|---|
Formule moléculaire |
C45H84N16O13 |
Poids moléculaire |
1057.2 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-4-amino-2-formamidobutanoyl]amino]-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
Clé InChI |
YLHJFOAQDDQFIU-LGGGVIKPSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC=O)[C@@H](C)O)CCN)CCN |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



